

Potential off-target effects of ACT-1004-1239

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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B15605341

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Technical Support Center: ACT-1004-1239

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **ACT-1004-1239**.

Introduction to ACT-1004-1239

ACT-1004-1239 is a potent and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Its primary mechanism of action is to block the binding and scavenging of the chemokines CXCL11 and CXCL12 by CXCR7.[2] This activity modulates the concentration gradients of these chemokines, which play a role in directional cell migration in immunological and oncological processes.[3] Preclinical and early clinical studies have shown that **ACT-1004-1239** has immunomodulatory and promyelinating effects, suggesting its therapeutic potential in inflammatory demyelinating diseases such as multiple sclerosis.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **ACT-1004-1239**?

A1: **ACT-1004-1239** is a highly selective antagonist for the CXCR7 receptor.[1][2] While comprehensive public data on its screening against a wide panel of other receptors is limited, the available information emphasizes its selectivity. For instance, its potent activity at the human CXCR7 receptor is in the low nanomolar range.

Q2: Are there any known off-target interactions with other chemokine receptors, such as CXCR4?

A2: The discovery and preclinical development of **ACT-1004-1239** involved assessments of its activity on other receptors, including the structurally related chemokine receptor CXCR4. The high selectivity of **ACT-1004-1239** for CXCR7 suggests minimal cross-reactivity with CXCR4 at therapeutic concentrations. However, it is always recommended to empirically determine the effect on CXCR4 signaling in your specific experimental system if this interaction is a concern.

Q3: Has **ACT-1004-1239** shown any significant off-target effects in preclinical safety studies?

A3: Preclinical evaluations and Phase 1 clinical trials have demonstrated a favorable safety and tolerability profile for **ACT-1004-1239**.^{[3][5]} First-in-human studies showed the compound was safe and well-tolerated at doses up to 200 mg.^{[1][3]} Furthermore, multiple-dose administration in healthy volunteers was also well-tolerated with no evidence of QTc interval prolongation, a common off-target cardiac liability.^[4]

Q4: How is **ACT-1004-1239** metabolized, and do its metabolites have any known off-target activities?

A4: **ACT-1004-1239** is primarily metabolized by the cytochrome P450 enzyme CYP3A4.^[6] The two major circulating metabolites in humans are M1 (a secondary amine metabolite from oxidative N-dealkylation) and M23 (a difluorophenyl isoxazole carboxylic acid metabolite from amide bond hydrolysis).^[6] Currently, there is no publicly available information on the specific on-target or off-target pharmacological activities of these metabolites. When designing long-term in vivo studies, the potential for accumulation and activity of these metabolites should be considered.

Troubleshooting Guide

Observed Effect	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with CXCR7 antagonism.	Potential off-target activity at high concentrations.	Perform a dose-response curve to confirm the effect is concentration-dependent. Test for the effect in a cell line that does not express CXCR7.
Altered cell migration in a CXCR4-dependent manner.	Indirect effects on the CXCL12/CXCR4 axis due to potent CXCR7 antagonism, or potential minor CXCR4 interaction at high concentrations.	Directly measure CXCR4 signaling (e.g., calcium mobilization, β -arrestin recruitment) in the presence of ACT-1004-1239. Use a selective CXCR4 antagonist as a control.
Variability in experimental results between different batches of the compound.	Issues with compound purity or stability.	Verify the purity of the compound batch using analytical methods such as HPLC-MS. Ensure proper storage conditions are maintained.
Inconsistent results in long-term in vivo studies.	Contribution from active metabolites.	If technically feasible, synthesize and test the major metabolites (M1 and M23) for activity in relevant in vitro assays.

Data Presentation

Table 1: On-Target Potency of **ACT-1004-1239**

Target	Species	Assay Type	IC50 (nM)
CXCR7	Human	Not Specified	3.2

This table will be updated as more specific quantitative off-target data becomes publicly available.

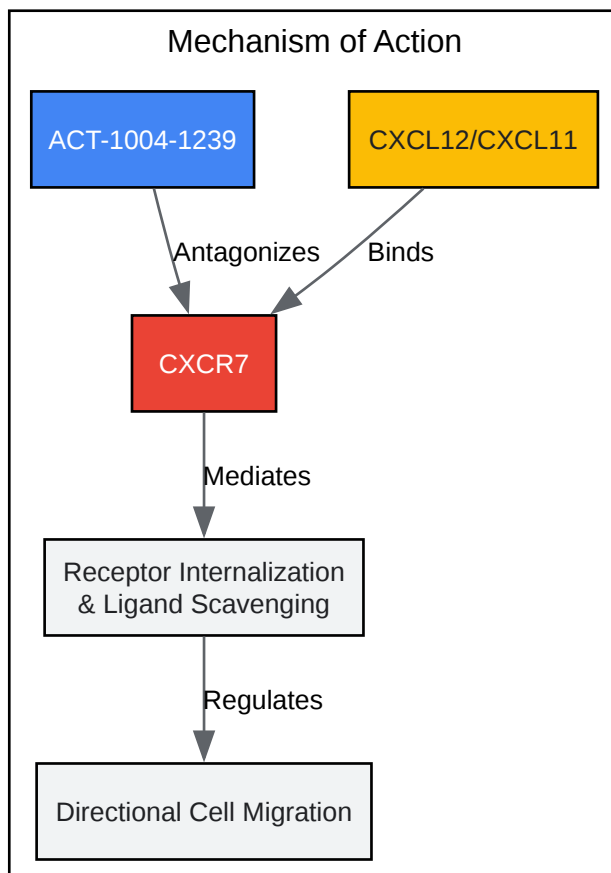
Experimental Protocols

General Protocol for Assessing Off-Target Effects using a Counter-Screening Assay:

- **Target Selection:** Select a panel of relevant off-target receptors, ion channels, and enzymes. This panel should ideally include other chemokine receptors (e.g., CXCR4), and common safety pharmacology targets.
- **Assay Format:** Utilize validated functional or binding assays for each selected target. For example, radioligand binding assays for receptors, patch-clamp electrophysiology for ion channels, and enzymatic activity assays for enzymes.
- **Compound Preparation:** Prepare a stock solution of **ACT-1004-1239** in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
- **Assay Execution:** Perform the assays according to established protocols for each target. Include appropriate positive and negative controls.
- **Data Analysis:** Determine the IC₅₀ or K_i values for **ACT-1004-1239** at each off-target. A significant interaction is typically considered when there is >50% inhibition at a concentration of 10 μM or less.
- **Selectivity Index Calculation:** Calculate the selectivity index by dividing the off-target IC₅₀ or K_i by the on-target (CXCR7) IC₅₀. A higher selectivity index indicates a more selective compound.

Visualizations

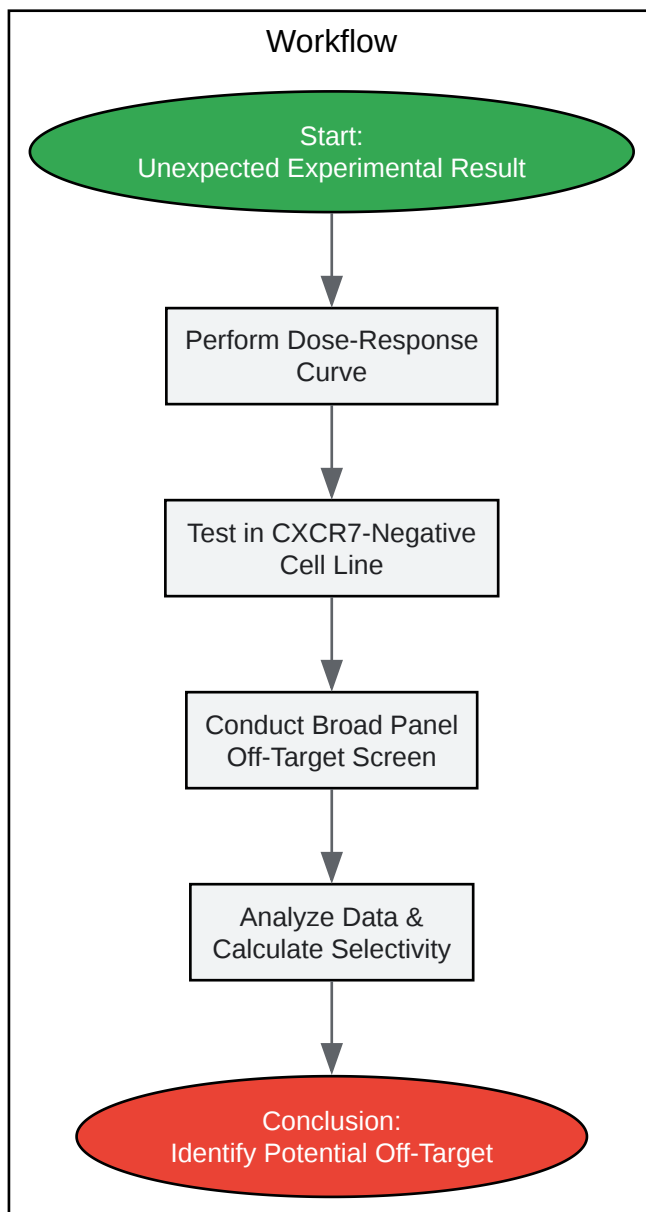
Primary Signaling Pathway of ACT-1004-1239



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Caption: Mechanism of **ACT-1004-1239** as a CXCR7 antagonist.

Experimental Workflow for Off-Target Assessment



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Caption: Workflow for investigating potential off-target effects.

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